molecular formula C17H19NO6 B13551849 1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate

1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate

Cat. No.: B13551849
M. Wt: 333.3 g/mol
InChI Key: XUNZJLOMWIUZCQ-UHFFFAOYSA-N
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Description

1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is a chemical compound with the molecular formula C17H19NO6 and a molecular weight of 333.34 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety and a malonate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate typically involves the reaction of potassium phthalimide with diethyl bromomalonate . The reaction is carried out under basic conditions, often using potassium carbonate as a base, in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ethoxy groups, forming amides or thioesters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The isoindoline moiety can bind to enzymes or receptors, modulating their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the isoindoline moiety and malonate ester in 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

diethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate

InChI

InChI=1S/C17H19NO6/c1-3-23-16(21)13(17(22)24-4-2)9-10-18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

XUNZJLOMWIUZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC

Origin of Product

United States

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